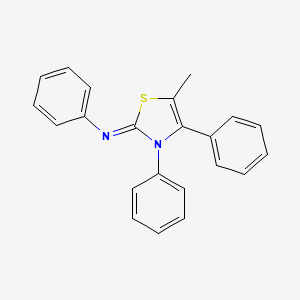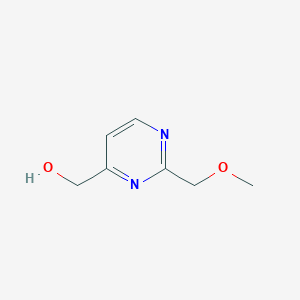
(2-(Methoxymethyl)pyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methoxymethyl)pyrimidin-4-yl)methanol: is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a pyrimidine derivative, characterized by the presence of a methoxymethyl group at the 2-position and a hydroxymethyl group at the 4-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Methoxymethyl)pyrimidin-4-yl)methanol typically involves the reaction of pyrimidine derivatives with methoxymethylating agents under controlled conditions. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions: (2-(Methoxymethyl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding methylene derivative using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, followed by the desired nucleophile.
Major Products Formed:
Oxidation: (2-(Methoxymethyl)pyrimidin-4-yl)formaldehyde or (2-(Methoxymethyl)pyrimidin-4-yl)carboxylic acid.
Reduction: (2-(Methoxymethyl)pyrimidin-4-yl)methane.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (2-(Methoxymethyl)pyrimidin-4-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds for various applications .
Biology and Medicine: In biological and medicinal research, this compound may be explored for its potential as a building block in the synthesis of pharmaceuticals. Its pyrimidine core is a common motif in many biologically active molecules, including antiviral and anticancer agents .
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful starting material for various industrial processes .
作用机制
The mechanism of action of (2-(Methoxymethyl)pyrimidin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
(2-Hydroxymethyl)pyrimidin-4-yl)methanol: Lacks the methoxymethyl group, which may affect its reactivity and applications.
(2-(Methoxymethyl)pyrimidin-4-yl)ethanol: Has an additional carbon in the side chain, potentially altering its physical and chemical properties.
Uniqueness: (2-(Methoxymethyl)pyrimidin-4-yl)methanol is unique due to the presence of both methoxymethyl and hydroxymethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other pyrimidine derivatives .
属性
IUPAC Name |
[2-(methoxymethyl)pyrimidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-7-8-3-2-6(4-10)9-7/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVPYHNDLFMRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
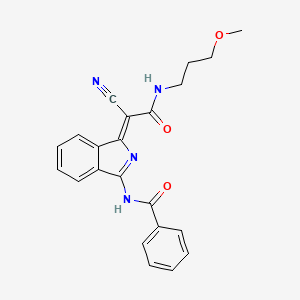
![5-(furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2633661.png)
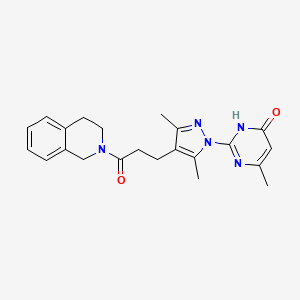
![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)
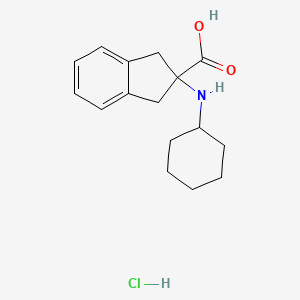
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-{2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)benzamide](/img/structure/B2633668.png)
![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2633669.png)
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2633671.png)
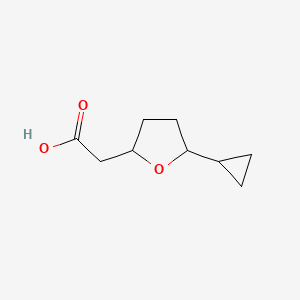
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B2633674.png)
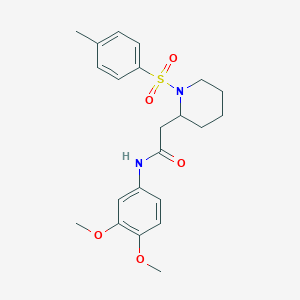
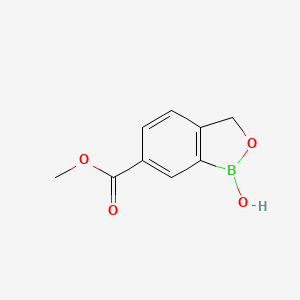
![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)
